molecular formula C12H13NO2 B2737440 2-(1H-Indol-3-yl)ethyl acetate CAS No. 13137-14-9

2-(1H-Indol-3-yl)ethyl acetate

Cat. No. B2737440
CAS RN: 13137-14-9
M. Wt: 203.241
InChI Key: KAWBLROQFPLJEU-UHFFFAOYSA-N
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Description

“2-(1H-Indol-3-yl)ethyl acetate” is a chemical compound with the linear formula C12H13NO2 . It is also known as Ethyl 2-(1H-indol-3-yl)acetate . It is related to Macimorelin acetate, a synthetic growth hormone secretagogue receptor agonist .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their biological and pharmaceutical applications . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . Another method involves a palladium-catalyzed reaction .


Molecular Structure Analysis

The molecular structure of “2-(1H-Indol-3-yl)ethyl acetate” can be represented by the InChI code: 1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, which has led to interest in synthesizing a variety of indole derivatives . The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Indol-3-yl)ethyl acetate” include a molecular weight of 203.24 . It is a solid at room temperature .

Scientific Research Applications

Antibacterial and Anti-enzymatic Potentials

  • Synthesis and Biological Properties : Research has shown that derivatives of 2-(1H-Indol-3-yl)ethyl acetate exhibit antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Some compounds, such as 7a-d, demonstrated antibacterial activities comparable to the standard antibiotic Ciprofloxacin. Additionally, these derivatives displayed moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), with certain compounds showing better inhibition. They also demonstrated excellent anti-enzymatic potentials against Lipoxygenase (LOX), suggesting potential therapeutic applications in treating inflammatory ailments (Rubab et al., 2017).

Antimicrobial Activity

  • Antimicrobial Derivatives : A study on the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides revealed that these compounds have been screened for antimicrobial activity, indicating their potential use in antimicrobial treatments (Prasad, 2017).

Synthesis of Novel Compounds

  • Novel Compounds Synthesis : Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a series of novel compounds, were synthesized from reactions involving 2-(1H-Indol-3-yl)ethyl acetate. These compounds were confirmed using various spectroscopic techniques, contributing to the development of new chemical entities (Nassiri & Milani, 2020).

Applications in Chemical Synthesis

  • Chemical Synthesis Applications : Research into the regioselective addition of aromatic amines at the exocyclic C=C bond of 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has demonstrated the utility of 2-(1H-Indol-3-yl)ethyl acetate derivatives in facilitating chemical transformations. This shows their role in synthesizing more complex chemical structures (Koz’minykh et al., 2006).

Potential for COX-2 Inhibition

  • Cyclooxygenase-2 (COX-2) Inhibitors : Novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides were synthesized and tested for their COX-2 inhibition properties, showing moderate to good selective inhibition. This suggests potential pharmaceutical applications in reducing side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).

Anticancer Potential

  • Anticancer Properties : Chalcones derived from N-ethyl-3-acetylindole were studied for their antiproliferative activity. These chalcones, structurally related to 2-(1H-Indol-3-yl)ethyl acetate, demonstrated anticancer potential, hinting at their possible application in cancer treatment (Badria et al., 2019).

Mechanism of Action

While the specific mechanism of action for “2-(1H-Indol-3-yl)ethyl acetate” is not mentioned in the search results, it is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 2-(1H-indol-3-yl)acetate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions in the research of indole derivatives like “2-(1H-Indol-3-yl)ethyl acetate” could involve exploring their diverse biological activities and potential therapeutic applications . The synthesis of heterocyclic compounds encompassing multiple functionalities and their biological screening is a strategy for pharmacological evaluation of future drug candidates .

properties

IUPAC Name

2-(1H-indol-3-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)15-7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWBLROQFPLJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-3-yl)ethyl acetate

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